2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide
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Overview
Description
2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with bromine and methoxy groups, along with a thiophene ring and an oxadiazole moiety
Mechanism of Action
Indole Derivatives
The compound contains an indole ring, which is a prevalent moiety in many biologically active compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Phosphodiesterase Inhibitors
The compound might have a similar structure to N-Methylbenzamide, which is a potent PDE10A inhibitor . PDE10A is a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue .
Boron Reagents
The compound’s synthesis might involve boron reagents, which are often used in Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2-bromo-5-methoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The methoxy group can be oxidized to form a carbonyl group, while the thiophene ring can undergo reduction reactions.
Cyclization Reactions: The oxadiazole moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Carbonyl-containing derivatives.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or catalysts. Its unique electronic properties make it a candidate for various technological applications.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-methoxy-5-methylphenylboronic acid
- 2-bromo-5-methoxybenzoic acid
- 2-bromo-5-methoxy-N,N-dimethylbenzylamine
Uniqueness
Compared to similar compounds, 2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide stands out due to the presence of both the oxadiazole and thiophene rings. These moieties confer unique electronic properties and potential biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c1-8-17-15(22-19-8)13-12(5-6-23-13)18-14(20)10-7-9(21-2)3-4-11(10)16/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLFATWQKVXFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=C(C=CC(=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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